molecular formula C8H9BN4O2 B14075081 (4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid

(4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14075081
M. Wt: 204.00 g/mol
InChI Key: CUPQEQHVPOLPBA-UHFFFAOYSA-N
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Description

(4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid: is a boronic acid derivative that features a pyrazole and pyrimidine ring in its structure. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the pyrazole and pyrimidine rings in this compound adds to its potential utility in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid typically involves the formation of the pyrazole and pyrimidine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole and pyrimidine rings, followed by borylation to introduce the boronic acid functionality. Specific reaction conditions may include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include the use of continuous flow reactors and optimization of reaction conditions to minimize by-products and waste. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole or pyrimidine rings.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce boronic esters.

Scientific Research Applications

Chemistry: In chemistry, (4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the development of enzyme inhibitors and other bioactive compounds. Its boronic acid group can form reversible covalent bonds with diols, which is useful in the design of sensors and diagnostic tools.

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Boronic acids are known to inhibit proteasomes, which are involved in protein degradation, making them potential candidates for anticancer drugs.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism of action of (4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid depends on its specific application. In biological systems, the boronic acid group can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction often involves the formation of reversible covalent bonds with active site residues, such as serine or threonine, in enzymes. The pyrazole and pyrimidine rings may also contribute to the compound’s binding affinity and specificity by interacting with other regions of the target molecule.

Comparison with Similar Compounds

    (2-(1H-Pyrazol-1-yl)pyrimidin-5-yl)boronic acid: Similar structure but lacks the methyl group at the 4-position of the pyrazole ring.

    (4-Methyl-2-(1H-pyrazol-1-yl)pyridine-5-yl)boronic acid: Similar structure but contains a pyridine ring instead of a pyrimidine ring.

    (4-Methyl-2-(1H-pyrazol-1-yl)benzene-5-yl)boronic acid: Similar structure but contains a benzene ring instead of a pyrimidine ring.

Uniqueness: The uniqueness of (4-Methyl-2-(1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid lies in its specific combination of functional groups and ring structures. The presence of both pyrazole and pyrimidine rings, along with the boronic acid group, provides a versatile scaffold for various chemical reactions and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H9BN4O2

Molecular Weight

204.00 g/mol

IUPAC Name

(4-methyl-2-pyrazol-1-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H9BN4O2/c1-6-7(9(14)15)5-10-8(12-6)13-4-2-3-11-13/h2-5,14-15H,1H3

InChI Key

CUPQEQHVPOLPBA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N2C=CC=N2)(O)O

Origin of Product

United States

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